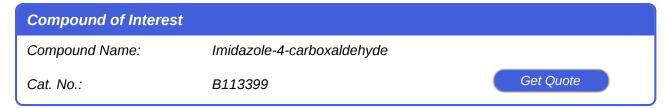


Imidazole-4-carboxaldehyde: A Comprehensive Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazole-4-carboxaldehyde is a key heterocyclic aldehyde that serves as a versatile building block in medicinal chemistry and drug development. Its strategic importance lies in its utility as a precursor for the synthesis of a wide array of biologically active molecules. This technical guide provides an in-depth overview of the physicochemical properties, synthesis, and analysis of **Imidazole-4-carboxaldehyde**, tailored for professionals in the field of chemical and pharmaceutical research.

Physicochemical Properties

A summary of the key physicochemical properties of **Imidazole-4-carboxaldehyde** is presented below. These parameters are crucial for its handling, characterization, and application in synthetic chemistry.



Property	Value	Citations
Molecular Formula	C4H4N2O	
Molecular Weight	96.09 g/mol	[1]
CAS Number	3034-50-2	[1]
Appearance	White to cream to yellow to pale brown solid	
Melting Point	172-179 °C	-
Boiling Point	367.8 ± 15.0 °C (Predicted)	_
pKaı (Aldehyde)	3.03 ± 0.06	[2]
pKa ₂ (Aldehyde)	11.0 ± 0.1	[2]
Solubility	Soluble in DMSO and methanol.	
UV-Vis (λmax)	257 nm (in aqueous solution)	[2]
¹ H NMR (DMSO-d ₆)	δ 9.74 (s, 1H), 7.99 (s, 1H), 7.94 (s, 1H)	
¹³ C NMR (DMSO-d ₆)	δ 184.46, 139.44, 134.9, 129.5	

Experimental Protocols Synthesis of Imidazole-4-carboxaldehyde from 4-Bromo1H-imidazole

This protocol outlines a common method for the synthesis of **Imidazole-4-carboxaldehyde** via a Grignard reaction followed by formylation.[3]

Materials:

- 4-Bromo-1H-imidazole
- Dry Tetrahydrofuran (THF)



- Isopropylmagnesium chloride (i-PrMgCl) in THF (2 M solution)
- n-Butyllithium (n-BuLi) in hexanes (2.5 M solution)
- Dry N,N-Dimethylformamide (DMF)
- Water
- · Ethyl acetate
- Anhydrous magnesium sulfate
- Silica gel for column chromatography

Procedure:

- To a solution of 4-bromo-1H-imidazole in dry THF at 0 °C, add a 2 M solution of i-PrMgCl in THF over 5 minutes.
- Stir the resulting clear solution at 0 °C for an additional 5 minutes.
- Add a 2.5 M solution of n-BuLi in hexanes dropwise over 5 minutes, ensuring the temperature is maintained below 20 °C.
- Stir the mixture at this temperature for 30 minutes.
- Add dry DMF to the reaction mixture at 20 °C.
- Allow the mixture to warm to 20 °C over 30 minutes.
- Quench the reaction by adding water (6 mL).
- After stirring for 10 minutes, separate the organic and aqueous phases.
- Extract the aqueous phase one more time with ethyl acetate.
- Combine the organic phases, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.



 Purify the crude product by flash chromatography on silica gel to afford Imidazole-4carboxaldehyde as an off-white solid.[3]

Purification by Recrystallization

This protocol provides a general procedure for the purification of **Imidazole-4- carboxaldehyde**. The choice of solvent or solvent system may require optimization.

Materials:

- Crude Imidazole-4-carboxaldehyde
- Appropriate solvent or solvent system (e.g., ethanol/water, isopropanol/n-hexane)
- Activated charcoal (optional)
- Erlenmeyer flask
- Heating source (e.g., hot plate)
- Filtration apparatus (Büchner funnel, filter paper)

Procedure:

- Solvent Selection: In a test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not when cold.
- Dissolution: Place the crude Imidazole-4-carboxaldehyde in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.
- Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
- Hot Filtration: Quickly filter the hot solution through a pre-heated funnel to remove any insoluble impurities or activated charcoal.



- Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
- Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
- Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
- Drying: Dry the purified crystals under vacuum to remove any residual solvent.

HPLC Analysis

This protocol describes a general method for the analysis of **Imidazole-4-carboxaldehyde** purity by High-Performance Liquid Chromatography (HPLC).[4]

Instrumentation:

- HPLC system with a UV detector
- Reverse-phase C8 or C18 column (e.g., Thermo Scientific® BDS Hypersil C8, 5 μm, 250 x
 4.6 mm)

Mobile Phase:

 A mixture of methanol and a buffer solution (e.g., 0.025 M KH₂PO₄ adjusted to pH 3.2 with phosphoric acid) in a ratio of approximately 70:30 (v/v).[5] For Mass Spectrometry (MS) compatibility, formic acid can be used instead of phosphoric acid.[4]

Procedure:

- Sample Preparation: Prepare a stock solution of Imidazole-4-carboxaldehyde in the mobile phase or a compatible solvent (e.g., methanol) at a known concentration. Prepare working standards by diluting the stock solution.
- Chromatographic Conditions:
 - Flow rate: 1.0 mL/min



Detection wavelength: 300 nm[5]

Injection volume: 10-20 μL

Column temperature: Ambient

 Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solution and determine the concentration and purity by comparing the peak area with the calibration curve.

Visualizations

Synthesis and Purification Workflow

The following diagram illustrates the key steps in the synthesis and purification of **Imidazole-4-carboxaldehyde**.



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Caption: Workflow for the synthesis and purification of **Imidazole-4-carboxaldehyde**.

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